molecular formula C7H7NO3 B587631 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) CAS No. 151742-23-3

4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)

Cat. No.: B587631
CAS No.: 151742-23-3
M. Wt: 153.137
InChI Key: DZLAUEAWPWLFTK-UHFFFAOYSA-N
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Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) undergoes various types of chemical reactions, including:

Scientific Research Applications

4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,8,9-trioxa-4-azatricyclo[5.2.2.02,6]undeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-6-7-4(3-8-9-7)5(1)10-11-6/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLAUEAWPWLFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C1OO2)CNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721698
Record name 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151742-23-3
Record name 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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